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Compound of Interest

Compound Name: 2-Amino-4-methyl-3-nitrophenol

CAS No.: 6265-05-0

Cat. No.: B1609463

Get Quote

Executive Summary
2-Amino-4-methyl-3-nitrophenol (CAS 6265-05-0) serves as a critical intermediate in the

synthesis of mordant dyes (e.g., Mordant Green 30) and hair colorants. Its analysis is

frequently complicated by the presence of structural isomers, particularly 2-amino-4-methyl-5-

nitrophenol.

This guide defines the mass spectrometry (MS) fragmentation signature of the target

compound.[1] The central analytical differentiator is the "Ortho Effect," a specific fragmentation

pathway facilitated by the adjacent (ortho) positioning of the amino (-NH₂) and nitro (-NO₂)

groups. This interaction produces a diagnostic water loss ([M+H-18]⁺) absent or significantly

suppressed in meta- or para-substituted isomers.

Molecular Architecture & Theoretical Fragmentation
To interpret the mass spectrum, one must first understand the steric environment of the

molecule.
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Formula: C₇H₈N₂O₃

Exact Mass: 168.05 Da

Key Structural Feature: The 2-amino and 3-nitro groups are vicinal (adjacent). This proximity

allows for intramolecular hydrogen bonding and specific gas-phase rearrangement reactions.

The "Ortho Effect" Mechanism
In Electrospray Ionization (ESI) positive mode, the protonated molecular ion

undergoes a unique rearrangement. The oxygen of the nitro group abstracts a hydrogen from
the adjacent amino group, leading to the elimination of a water molecule.

Pathway:

Precursor:

Transition: Cyclic 6-membered transition state involving C2-NH₂ and C3-NO₂.

Product: Loss of H₂O (18 Da) to form a benzofurazan-like cation at m/z 151.

Note: Isomers where the nitro and amino groups are separated (e.g., the 5-nitro isomer) cannot

form this cyclic transition state efficiently. They instead favor the direct loss of the nitro radical (

) or NO.

Graphviz Diagram: Fragmentation Pathway
The following diagram illustrates the competing fragmentation pathways, highlighting the

diagnostic Ortho Effect.
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Caption: Competing fragmentation channels for 2-Amino-4-methyl-3-nitrophenol. The green

node (m/z 151) is the specificity marker.

Comparative Analysis: Target vs. Isomer
The following table contrasts the target compound with its most common isomer, 2-Amino-4-

methyl-5-nitrophenol. This data is essential for developing selectivity in Multiple Reaction

Monitoring (MRM) assays.
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Feature
2-Amino-4-methyl-3-

nitrophenol (Target)
2-Amino-4-methyl-5-

nitrophenol (Alternative)

Substituent Position Amino (2) / Nitro (3) (Ortho) Amino (2) / Nitro (5) (Para)

Precursor Ion (ESI+) m/z 169 m/z 169

Dominant Fragment m/z 151 [M+H-H₂O]⁺ m/z 123 [M+H-NO₂]⁺

Mechanism Ortho-effect cyclization Direct homolytic cleavage

Secondary Fragment m/z 123 (Low Intensity) m/z 139 [M+H-NO]⁺

Differentiation Rule
High 151/123 ratio indicates 3-

nitro isomer.

Low (or absent) 151 peak;

High 123 signal.

Expert Insight: When developing an LC-MS/MS method, do not rely solely on the transition 169

-> 123, as both isomers produce this fragment. You must include 169 -> 151 to positively

identify the 2-amino-3-nitro structure.

Experimental Protocol: LC-MS/MS Characterization
This protocol is designed to be self-validating by using the fragmentation ratio as a system

suitability test.

A. Sample Preparation
Stock Solution: Dissolve 1 mg of 2-Amino-4-methyl-3-nitrophenol in 1 mL of Methanol

(HPLC Grade).

Working Standard: Dilute stock to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

Why Formic Acid? To ensure complete protonation of the amino group (

) for ESI+ mode.

B. LC-MS Conditions (Recommended)
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120, 2.1 x 50mm).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1609463/docs?utm_src=pdf-body#advanced-characterization-guide-mass-spectrometry-fragmentation-of-2-amino-4-methyl-3-nitrophenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609463?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes.

Ionization: Electrospray Ionization (ESI) Positive Mode.[2]

Collision Energy (CE): Ramp 10–40 eV to observe fragmentation onset.

C. Workflow Diagram
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Caption: Analytical workflow for specific detection of the target isomer.

References & Validation Sources
The mechanistic interpretations above are grounded in established mass spectrometry

principles for nitro-aromatic compounds.

Compound Registry: 2-Amino-4-methyl-3-nitrophenol (CAS 6265-05-0).[3][4][5][6]

ChemicalBook / AK Scientific Registry.

Mechanistic Foundation: "Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline

Cation." Journal of Physical Chemistry A. (Explains the stability and water-loss channel in

ortho-nitro-amino systems).

Isomeric Differentiation: "Differentiation of Nitrophenol Isomers by Electrospray Ionization

Tandem Mass Spectrometry." ResearchGate. (Provides the basis for using [M-OH]/[M-H2O]

ratios to distinguish ortho/para isomers).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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